molecular formula C8H12O2 B2791550 2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid CAS No. 1375088-03-1

2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid

Cat. No.: B2791550
CAS No.: 1375088-03-1
M. Wt: 140.182
InChI Key: GNNCMDYYBLMWKB-UHFFFAOYSA-N
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Description

2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid (CAS 1375088-03-1) is a chemical building block featuring the rigid, three-dimensional bicyclo[3.1.0]hexane scaffold. This scaffold, also known as the (N)-methanocarba scaffold, is of significant interest in medicinal chemistry for its application in nucleoside-based drug discovery . Specifically, replacing the furanose ring of nucleoside agonists with this bicyclic system has been shown to increase potency and selectivity for the adenosine A3 receptor (A3AR) . The adenosine A3 receptor is a promising therapeutic target for treating inflammatory conditions and various cancers, as it is highly overexpressed in diseased cells compared to healthy cells . As a synthetic intermediate, this acetic acid derivative serves as a versatile precursor for the introduction of functionalized bicyclo[3.1.0]hexane moieties into target molecules, enabling researchers to explore structure-activity relationships and develop novel receptor ligands . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bicyclo[3.1.0]hexanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)4-6-2-1-5-3-7(5)6/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNCMDYYBLMWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity of the Bicyclo 3.1.0 Hexane System

Ring-Opening Reactions of Bicyclo[3.1.0]hexanes and Derivatives

The strained cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane system is prone to cleavage under various conditions, leading to the formation of diverse and often complex molecular architectures.

Thermal and Acid-Catalyzed Ring Opening

Bicyclo[3.1.0]hexane derivatives can undergo ring-opening reactions when subjected to thermal or acidic conditions. The presence of activating groups, such as a carbonyl group adjacent to the cyclopropane ring, facilitates these transformations.

Under thermal conditions, bicyclo[3.1.0]hexan-2-ones can undergo a 2π disrotatory ring-opening aromatization sequence. This process is highly efficient and provides a direct route to uniquely substituted and polyfunctionalized benzoates. nih.gov Theoretical studies on the thermal rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one reveal a complex mechanism that can involve multiple potential energy surfaces of different spin multiplicities, including singlet and triplet states. rsc.org The reaction may proceed through an intersystem crossing from a singlet to a more stable triplet product. rsc.org

Acid-catalyzed ring-opening reactions are also prevalent. For instance, a bicyclo[3.1.0]hexane system with a cyclopropane carbon flanked by a ketone and an ester or aldehyde undergoes methanolysis under acidic conditions. nih.gov This reaction typically results in the formation of a 4-methoxycyclohexane derivative. nih.gov The mechanism involves the cleavage of one of the activated cyclopropane bonds, driven by the release of ring strain. nih.govrsc.org Lewis acid-assisted chloride abstraction followed by a thermal electrocyclic cyclopropyl-to-allyl cation ring opening has also been reported as a driving force for these transformations. rsc.org

Regioselectivity and Stereospecificity in Ring Cleavage Reactions

The regioselectivity of ring-opening reactions in the bicyclo[3.1.0]hexane system is highly dependent on the reaction conditions and the nature of the substituents.

In the methanolysis of an activated bicyclo[3.1.0]hexane derivative, the choice between acidic and basic conditions dictates which cyclopropane bond is cleaved. Acidic conditions favor the cleavage of the C1-C6 bond, leading to a 4-methoxycyclohexane product. Conversely, basic conditions promote the cleavage of the C1-C5 bond, yielding a 3-methoxymethylcyclopentanone. This demonstrates a clear case of condition-dependent regioselectivity.

The table below summarizes the regioselective outcome of the methanolysis of an activated bicyclo[3.1.0]hexane derivative under different conditions.

ConditionPrimary ProductBond Cleaved
Acidic4-methoxycyclohexane derivativeC1-C6
Basic3-methoxymethylcyclopentanoneC1-C5

Furthermore, the rearrangement of the 1-bicyclo[3.1.0]hexanylmethyl radical presents two possible fragmentation pathways: a ring-expansion pathway and a non-expansion pathway. uci.edunih.gov The relative rates of these pathways determine the product distribution. uci.edunih.gov Studies have shown that the ring-expansion pathway is generally favored, leading to the formation of methylenecyclohexane (B74748) as the major product after reduction, especially when using slower trapping agents like tri-n-butylstannane. uci.edunih.gov

The stereoselectivity of these reactions is also a critical aspect. For instance, the ring opening of 1-azoniabicyclo[3.1.0]hexane tosylate with various nucleophiles proceeds in a regio- and stereoselective manner, affording either piperidines or pyrrolidines depending on the nucleophile used. ugent.be DFT calculations suggest that reactions under thermodynamic control yield piperidines, while those under kinetic control can produce both piperidines and pyrrolidines. ugent.be

Formation of Aromatic and Substituted Cyclic Systems via Ring Opening

Ring-opening reactions of bicyclo[3.1.0]hexane derivatives serve as a powerful tool for the synthesis of various cyclic and aromatic systems. As previously mentioned, the thermal ring opening of bicyclo[3.1.0]hexan-2-ones provides an efficient route to substituted benzoates. nih.gov This transformation can also be adapted to produce substituted anilines or ethers when conducted in the presence of amines or alcohols, respectively. nih.gov The utility of this method has been demonstrated in the concise synthesis of natural products like sekikaic acid methyl ester. nih.gov

The acid-catalyzed methanolysis of activated bicyclo[3.1.0]hexanes leads to the formation of substituted cyclohexanes and cyclopentanones. nih.gov Similarly, the radical-mediated ring opening of the 1-bicyclo[3.1.0]hexanylmethyl radical yields substituted cyclohexanes and cyclopentanes. uci.edunih.gov These reactions highlight the versatility of the bicyclo[3.1.0]hexane skeleton as a precursor for constructing a variety of monocyclic systems.

Cycloaddition Reactions Involving Bicyclo[3.1.0]hexane Precursors or Derivatives

Cycloaddition reactions represent a convergent and efficient strategy for the construction of the bicyclo[3.1.0]hexane core. These reactions often involve the formation of the five-membered ring onto a pre-existing cyclopropane or cyclopropene (B1174273) moiety, or vice versa.

[3+2] Cycloaddition Approaches for Constructing the Core

The [3+2] cycloaddition is a prominent method for synthesizing the bicyclo[3.1.0]hexane scaffold. researchgate.netresearchgate.net This approach typically involves the reaction of a three-carbon component with a two-carbon component.

A notable example is the photoredox-mediated [3+2] annulation of cyclopropenes with aminocyclopropanes. researchgate.netnih.gov This reaction proceeds under mild conditions using either an organic or an iridium photoredox catalyst and blue LED irradiation, affording bicyclo[3.1.0]hexanes in good yields. researchgate.netresearchgate.netnih.gov This method is particularly effective for creating derivatives with an all-carbon quaternary center. researchgate.netnih.gov A high degree of diastereoselectivity is achieved when using difluorocyclopropenes, providing access to valuable fluorinated building blocks for medicinal chemistry. nih.gov

Another strategy involves the reaction of cyclopropenes with azomethine ylides. beilstein-journals.org For instance, 3-substituted-1,2-diphenylcyclopropenes react with the stable azomethine ylide derived from Ruhemann's purple to exclusively form bis-spiro 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org The reaction proceeds with high chemo- and diastereoselectivity. beilstein-journals.org

In some cases, a competing [3+2] cycloaddition can predominate over other desired reaction pathways, especially when electron-withdrawing groups are present on the bicyclo[3.1.0]hexane precursor. nih.gov

Formal Crossed [2+2] Cycloaddition Pathways

While less common than [3+2] cycloadditions, other cycloaddition strategies have also been employed. For instance, a rhodium-catalyzed tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes has been developed to access bicyclo[3.1.0]hexane products. acs.org This atom-economic route provides a novel and rapid method for the enantioselective synthesis of these bicyclic systems. acs.org

Additionally, preliminary mechanistic studies of certain intramolecular cyclopropanations of aldehydes suggest a stepwise radical process that can be viewed as a formal [2+1] cycloaddition, leading to the formation of the bicyclo[3.1.0]hexane skeleton. nih.gov

Photochemical Transformations of Bicyclo[3.1.0]hexene Derivatives

The photochemistry of aromatic compounds like benzene (B151609) can provide access to complex molecular scaffolds such as bicyclo[3.1.0]hexene derivatives, which are otherwise difficult to synthesize through ground-state reactions. nih.govacs.orgacs.org Irradiation of benzene and its derivatives in the presence of nucleophilic solvents leads to the formation of substituted bicyclo[3.1.0]hexenes. nih.govacs.org While this reaction has been known for decades, it often suffered from low yields and complex product mixtures. acs.org However, recent studies have found that silyl-substituted benzenes can provide bicyclo[3.1.0]hexene derivatives as single isomers in yields up to 75%. nih.govacs.orgnih.gov

The first proposed mechanism involves the protonation of benzene in its excited state (S₁), followed by a rearrangement to a bicyclo[3.1.0]hexenium cation, which is then trapped by a nucleophile. acs.orgnih.govresearchgate.net The second mechanism suggests a unimolecular photorearrangement of excited benzene to its valence isomer, benzvalene (B14751766). This is followed by protonation and subsequent nucleophilic attack to yield the final bicyclo[3.1.0]hexene product. nih.govacs.orgnih.gov Through quantum chemical calculations and experimental studies, the evidence strongly supports the second mechanism, proceeding through a benzvalene intermediate. nih.govacs.org

Table 1: Proposed Mechanisms for Photoinitiated Nucleophilic Addition

MechanismStep 1Step 2Step 3Supporting Evidence
A: Excited-State Protonation Benzene is excited to the S₁ state.Excited benzene is protonated.Rearrangement to a bicyclo[3.1.0]hexenium cation, which is trapped by a nucleophile.Less supported by recent studies.
B: Benzvalene Intermediate Benzene is excited to the S₁ state.Unimolecular rearrangement to benzvalene.Protonation of benzvalene followed by nucleophilic addition.Supported by quantum chemical calculations and experimental results. nih.govacs.org

The reactivity of benzene in its lowest excited states (S₁ and T₁) is markedly different from its ground state (S₀). While aromatic in its ground state according to Hückel's rule (4n+2 π electrons), benzene becomes antiaromatic in its lowest ππ* excited states, a concept described by Baird's rule. acs.orgmdpi.com This phenomenon, known as excited-state antiaromaticity (ESAA), destabilizes the excited molecule and acts as a powerful driving force for photochemical reactions that relieve this antiaromatic character. nih.govacs.orgmdpi.comchemrxiv.org

The relief of ESAA is the key trigger for the photorearrangement of benzene to bicyclo[3.1.0]hexenes. nih.govacs.org This destabilization facilitates the transformation of the planar, antiaromatic excited-state benzene into non-planar structures, such as the benzvalene intermediate. nih.gov This process allows the molecule to escape the energetic penalty of antiaromaticity. The concept of ESAA relief is not limited to benzene; it also explains the photochemical rearrangements of other 6π-electron systems like silabenzene and the pyridinium (B92312) ion, which can also form bicyclo[3.1.0]hexane-type structures. nih.govacs.org For instance, photochemically generated 6-azabicyclo[3.1.0]hexene from pyridinium salts can be efficiently converted into polysubstituted cyclopentenes. nih.gov

Rearrangement Reactions of Bicyclo[3.1.0]hexane Frameworks

The strained bicyclo[3.1.0]hexane skeleton is prone to a variety of rearrangement reactions, which can be initiated thermally, photochemically, or through catalysis. These reactions often involve the cleavage of the strained bonds of the cyclopropane ring, leading to the formation of diverse structural isomers.

Heating bicyclo[3.1.0]hexane derivatives can induce skeletal reorganization. For example, the thermal rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) has been studied computationally. nih.govresearchgate.net This process is predicted to occur via a two-step mechanism on the ground state potential energy surface. nih.govresearchgate.net The rate-determining step is the cleavage of the internal C-C bond of the cyclopropane ring, which involves a high activation energy barrier of 41.2 kcal/mol. nih.govresearchgate.net This leads to a singlet diradical intermediate, which then undergoes a 1,2-hydrogen shift to yield the final product. nih.govresearchgate.net This high energy barrier is consistent with experimental observations that similar rearrangements require high temperatures (e.g., 280°C). researchgate.net

In a related process, bicyclo[3.1.0]hexan-2-ones can undergo thermal ring-opening aromatization to produce 3-hydroxybenzoic acid derivatives, although this also requires high temperatures. cdnsciencepub.com Transition metals can also catalyze rearrangements. For instance, gold(I) complexes can catalyze the isomerization of 1,5-enynes to produce bicyclo[3.1.0]hexenyl products under mild conditions, offering an alternative to purely thermal reactions. acs.org

Table 2: Energetics of Thermal Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)Note
Reactant Bicyclo[3.1.0]hex-3-en-2-one (S₀)0Ground state
Transition State 1 TS1-S₀+41.2Rate-determining step (cyclopropane ring opening). nih.govresearchgate.net
Intermediate Singlet Diradical (10-S₀)+25.0Formed after ring opening. nih.govresearchgate.net
Transition State 2 -+27.7 (2.7 above intermediate)For 1,2-hydrogen shift. nih.govresearchgate.net
Product Ketonic Tautomer of Phenol-Final product

The bicyclo[3.1.0]hexane framework is susceptible to rearrangements under acidic conditions, which typically involve protonation and subsequent cleavage of the cyclopropane ring to form carbocationic intermediates. acs.org The specific outcome of these reactions depends on the structure of the substrate and the reaction conditions.

For example, the acid-catalyzed addition of methanol (B129727) to bicyclo[3.1.0]hexene-2 has been studied. acs.org In the presence of a carbonyl group, as in bicyclo[3.1.0]hexan-3-one, the adjacent cyclopropane ring is activated towards ring-opening. Under acidic conditions, methanolysis of such activated systems can lead to the formation of a 4-methoxycyclohexane derivative, which suggests the cleavage of the C1-C6 bond of the cyclopropane ring followed by nucleophilic attack.

In other systems, acid-catalyzed rearrangements can be more complex. The Wagner-Meerwein rearrangement, a classic carbocation-mediated process, has been observed in bicyclo[3.1.0]hexane systems. For example, treatment of a precursor containing two homoadamantane (B8616219) frameworks with a silver salt (a Lewis acid) in the absence of a nucleophile led to a rearrangement of one framework to form a stable allyl cation incorporated within a bicyclo[3.1.0]hexane structure. nih.gov Lewis acids like BF₃ have also been shown to catalyze the rearrangement of highly strained systems like 1H-bicyclo[3.1.0]-hexa-3,5-dien-2-one by lowering the barrier for heavy-atom tunneling. rsc.org

Stereochemical Aspects of 2 Bicyclo 3.1.0 Hexan 2 Yl Acetic Acid and Its Analogs

Inherent Chirality and Stereogenic Centers in Bicyclo[3.1.0]hexane Systems

The fusion of the cyclopropane (B1198618) and cyclopentane (B165970) rings inherently creates a chiral, non-planar structure. This scaffold contains multiple stereogenic centers, primarily at the two bridgehead carbons (C1 and C5) where the rings are fused. Additional stereocenters are present at any substituted carbon atom on the ring system, such as the C2 position in 2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid.

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The synthesis of bicyclo[3.1.0]hexane derivatives requires careful control of stereochemistry to obtain the desired isomer. Various synthetic strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Intramolecular cyclopropanation is a key strategy for constructing the bicyclo[3.1.0]hexane skeleton with a high degree of stereocontrol. These methods often involve forming the three-membered ring from a pre-functionalized precursor.

Radical Cyclopropanation: An intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, utilizing a Cu(I)/secondary amine cooperative catalyst, enables the single-step construction of bicyclo[3.1.0]hexane skeletons. This method has been successfully adapted for asymmetric synthesis, providing enantioenriched products bearing two adjacent all-carbon quaternary stereocenters with good to excellent enantioselectivity. nih.govd-nb.info

Metal-Catalyzed Cyclopropanation: Dirhodium(II) catalysts have been shown to be effective in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, yielding 3-azabicyclo[3.1.0]hexane structures. By selecting the appropriate catalyst, either the exo- or endo- diastereomer can be formed with high selectivity. nih.gov Similarly, sulfonium (B1226848) ylides can be used with chiral sulfides in catalytic or stoichiometric modes for cyclopropanation, although reaction conditions significantly influence both diastereoselectivity and enantioselectivity. nih.gov

Other Intramolecular Approaches: An Et₃Al-mediated intramolecular epoxide opening followed by cyclopropanation provides highly functionalized bicyclo[3.1.0]hexane systems with high efficiency and perfect endo selectivity for certain substituents. acs.org The Intramolecular Simmons-Smith (IMSS) reaction is another powerful method where directing groups, such as an allylic alcohol, can steer the zinc carbenoid to deliver the product with high stereocontrol. researchgate.net

Table 1: Examples of Stereoselective Cyclopropanation Methods
MethodCatalyst/ReagentKey FeaturesDiastereoselectivityEnantioselectivity
Radical Cyclopropanation Cu(I)/Chiral Secondary AmineForms vicinal all-carbon quaternary centers. nih.govd-nb.infoHighGood to Excellent
Dirhodium-Catalyzed Rh₂(esp)₂Catalyst choice controls exo/endo selectivity. nih.govHighNot specified
Sulfonium Ylide Mediated Chiral Sulfide/BaseConditions influence stereo-outcome. nih.govVariableUp to 95% ee
Epoxide Opening Et₃AlProvides perfect endo selectivity. acs.orgHighNot specified
Intramolecular Simmons-Smith Zn/CH₂I₂Directed by functional groups. HighHigh (substrate control)

Annulation, or ring-forming, reactions provide a convergent approach to the bicyclo[3.1.0]hexane system.

A photoredox-mediated (3+2) annulation between cyclopropenes and aminocyclopropanes has been developed for the convergent synthesis of substituted bicyclo[3.1.0]hexanes. rsc.org This method can create three contiguous stereocenters, including an all-carbon quaternary center. rsc.orgresearchgate.net The reaction demonstrates broad applicability and, when using specific substrates like difluorocyclopropenes, can proceed with high diastereoselectivity, providing access to valuable building blocks for medicinal chemistry. rsc.orgresearchgate.netrsc.org Other strategies include gold-catalyzed cycloisomerization of 1,5-enynes and base-promoted ring contraction of epoxy ketones, which also yield the bicyclic core. researchgate.net

Conformational Analysis of the Bicyclo[3.1.0]hexane Ring System

The bicyclo[3.1.0]hexane ring system is conformationally restricted. Computational studies and experimental data from microwave and far-infrared spectroscopy have established that the system predominantly adopts a boat-like conformation . conicet.gov.arrsc.org This preference is a direct consequence of the steric hindrance imposed by the fused cyclopropane ring. conicet.gov.ar To minimize this strain, the cyclopropane ring orients itself in a pseudo-equatorial position, forcing the five-membered ring into a boat shape. This contrasts with the more flexible chair and envelope conformations typically seen in cyclopentane rings. conicet.gov.arrsc.org

This rigid, locked conformation is a key feature exploited in drug design. For instance, in carbocyclic nucleoside analogs, the bicyclo[3.1.0]hexane scaffold can lock the pseudosugar ring into a specific "North" (2'-exo) or "South" (3'-exo) conformation, which is often a prerequisite for biological activity. conicet.gov.arresearchgate.netoup.comnih.gov

Influence of Stereochemistry on Reactivity and Molecular Recognition

The well-defined three-dimensional structure and conformational rigidity of the bicyclo[3.1.0]hexane scaffold are critical for molecular recognition at biological targets. conicet.gov.ar By restricting the spatial arrangement of functional groups, these analogs can achieve enhanced potency and selectivity. mdpi.comnih.gov

A compelling example is the development of inhibitors for the GABA transporter (GAT). By incorporating the bicyclo[3.1.0]hexane backbone, researchers were able to rigidly lock the side-chain moiety into either a syn- or anti- conformation relative to the cyclopropane ring. nih.gov Biological evaluation revealed that the analog fixed in the syn-form was a highly potent and selective inhibitor for the BGT-1 subtype of GABA transporters. nih.gov

Similarly, conformationally rigid histamine (B1213489) analogs with a bicyclo[3.1.0]hexane scaffold have been synthesized to improve selectivity between histamine receptor subtypes. While more flexible cyclopropane-based analogs showed poor selectivity, the rigid bicyclic compounds exhibited high selectivity for the H₃ receptor over the H₄ receptor, with one compound showing over 100-fold selectivity. mdpi.com This demonstrates that the rigid scaffold can introduce steric constraints that are tolerated by one receptor subtype but not another, thereby achieving high selectivity. mdpi.com These examples underscore how controlling the precise stereochemistry and conformation of the bicyclo[3.1.0]hexane core is a powerful strategy for developing targeted therapeutics. nih.govnih.gov

Computational and Theoretical Investigations of Bicyclo 3.1.0 Hexane Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the intricacies of bicyclo[3.1.0]hexane systems. These methods offer deep insights into reaction pathways, selectivity, and the fundamental nature of chemical bonds within this strained bicyclic framework.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations have been instrumental in mapping the mechanisms of various reactions involving bicyclo[3.1.0]hexane derivatives. For instance, studies on the rearrangement of hydroxyl and silyl (B83357) derivatives of bicyclic cyclopropanes catalyzed by Zeise's salt (a platinum complex) have utilized DFT to chart the reaction pathway. biosynth.com These investigations revealed a three-step mechanism involving oxidative addition to form a platinacyclobutane intermediate, followed by ring-opening and protodeplatination. biosynth.com Such computational approaches are crucial for understanding how the strained bicyclic system influences reaction barriers and intermediates. For example, DFT calculations have been used to rationalize the outcomes of nucleophile-dependent ring-opening reactions of related azoniabicyclo[3.1.0]hexane systems, distinguishing between thermodynamic and kinetic control pathways. nih.govnih.gov

Prediction of Regio- and Diastereoselectivity in Chemical Reactions

A significant application of DFT is the prediction of chemical reactivity, including regio- and diastereoselectivity. nih.gov By calculating the activation energies for different potential reaction pathways, DFT can effectively predict which isomers are likely to form. nih.govnih.gov For example, in the cycloaddition reactions of cyclopropenes with azomethine ylides to form 3-azabicyclo[3.1.0]hexane derivatives, DFT methods have been used to study the mechanism and rationalize the high diastereofacial selectivity observed experimentally. researchgate.net These studies often find that the reactions are controlled by the energies of the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. researchgate.net This predictive power is vital for designing stereoselective syntheses of complex molecules built upon the bicyclo[3.1.0]hexane scaffold.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The conformational landscape of the bicyclo[3.1.0]hexane system is a key determinant of its reactivity and biological activity. Computational studies, ranging from high-level ab initio calculations to more efficient molecular mechanics, consistently show that the bicyclo[3.1.0]hexane skeleton predominantly adopts a "boat-like" conformation. nih.govacs.orgresearchgate.net This preference is largely driven by the steric hindrance imposed by the fused cyclopropane (B1198618) ring, which disfavors a chair-like structure. researchgate.net

Gas-phase electron diffraction experiments, supported by quantum chemical simulations, have confirmed the boat conformation for numerous bicyclo[3.1.0]hexane derivatives. mdpi.com The energy difference between the boat and the higher-energy chair conformation can be significant; for the parent 1,5-diazabicyclo[3.1.0]hexane, MP2 calculations predict the chair form to be approximately 3.8 kcal/mol less stable than the boat form. nih.govnih.gov This inherent rigidity is a valuable feature in fields like medicinal chemistry. nih.gov

Conformer Point Group Relative Energy (kcal/mol) Status
BoatC_s0.0Minimum
ChairC_s~3.8Transition State
TwistC_2~49.5Higher Energy Minimum
Table based on calculations for 1,5-diazabicyclo[3.1.0]hexane and may vary for other derivatives. nih.govnih.gov

Theoretical Studies on Stability and Ring Strain in Bicyclo[3.1.0]hexane Systems

The fusion of a cyclopropane and a cyclopentane (B165970) ring results in significant ring strain, which is a defining characteristic of the bicyclo[3.1.0]hexane system. DFT calculations (using the M062X functional) have estimated the strain energy for the parent hydrocarbon to be approximately 32.4 kcal/mol. nih.gov This value is substantial and acts as a driving force in many chemical transformations, such as ring-opening reactions. nih.gov While less strained than smaller systems like bicyclo[1.1.0]butane, this inherent strain profoundly influences the molecule's geometry, stability, and chemical reactivity. nih.gov The relatively high positive enthalpies of formation make some derivatives, particularly nitrogen-containing ones, candidates for high-energy density materials. mdpi.com

In Silico Modeling for Understanding Molecular Interactions (e.g., in ligand design)

The rigid, well-defined three-dimensional structure of the bicyclo[3.1.0]hexane scaffold makes it an attractive component in the design of ligands for biological targets. nih.gov By restricting the conformational freedom of a molecule, it is possible to enhance its binding affinity and selectivity for a specific receptor. nih.gov

This strategy has been successfully applied in the development of selective ligands for various receptors:

Histamine (B1213489) H3 Receptors: Conformationally rigid histamine analogues incorporating a bicyclo[3.1.0]hexane scaffold have been designed and synthesized, showing potent and selective binding to the H3 receptor subtype over the H4 subtype. rsc.org

GABA Transporters: The bicyclo[3.1.0]hexane backbone was used to conformationally restrict GABA analogues, leading to the development of the first highly potent and selective inhibitor of the GABA transporter subtype BGT-1. nih.gov

Adenosine (B11128) A3 Receptors: Replacing the flexible ribose ring in adenosine with a rigid bicyclo[3.1.0]hexane system that enforces a specific conformation has been shown to increase both the binding affinity and selectivity of agonists for the A3 adenosine receptor. google.comnist.gov

Antiviral Agents: In silico, fragment-based drug design has been used to model derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide as potential inhibitors of the main protease (3CLpro) of the SARS-CoV-2 virus.

These examples highlight the utility of the bicyclo[3.1.0]hexane core as a valuable scaffold in medicinal chemistry, where computational modeling plays a key role in predicting and understanding the interactions between the designed ligand and its biological target.

Applications of the Bicyclo 3.1.0 Hexane Scaffold As a Molecular Building Block

Utility in the Construction of Complex Natural Products and Synthetic Targets

The bicyclo[3.1.0]hexane skeleton is a key architectural feature in a variety of biologically important molecules and serves as a versatile chiral building block for the synthesis of complex organic compounds. d-nb.inforesearchgate.net Its unique chemical reactivity allows for various transformations, making it a valuable precursor in synthetic chemistry. d-nb.info

Role as a Conformationally Restricted Scaffold in Organic Synthesis

The rigid nature of the bicyclo[3.1.0]hexane system is one of its most important features for medicinal chemists and synthetic organic chemists. By incorporating this scaffold into a molecule, the number of possible conformations that the molecule can adopt is significantly reduced. nih.gov This conformational restriction can lead to increased selectivity for a specific biological target, as the molecule is locked into a shape that is more complementary to the binding site of a receptor or enzyme. nih.gov

The bicyclo[3.1.0]hexane scaffold has been successfully employed to design potent and selective ligands for various biological targets by restricting the conformation of flexible molecules. nih.gov For example, this strategy has been used to develop selective inhibitors for the GABA transporter BGT-1 subtype and to design selective ligands for the histamine (B1213489) H3 receptor. nih.gov The defined three-dimensional structure of the bicyclo[3.1.0]hexane core allows for the precise positioning of functional groups, which is crucial for achieving high affinity and selectivity. This principle is broadly applicable in drug design, including the development of glutamic acid analogues and nucleoside-based pharmaceuticals. researchgate.net

Synthesis of Spirocyclic Compounds with the Bicyclo[3.1.0]hexane Moiety

The bicyclo[3.1.0]hexane framework can also serve as a foundation for the synthesis of more complex architectures, such as spirocyclic compounds. Spiro compounds, which contain two rings connected by a single common atom, are found in many natural products and possess a wide range of biological activities. nih.gov

A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes has been developed through the 1,3-dipolar cycloaddition reactions of cyclopropenes with a stable azomethine ylide. beilstein-journals.org This approach provides access to a variety of spiro-fused 3-azabicyclo[3.1.0]hexanes, demonstrating the utility of the bicyclo[3.1.0]hexane moiety as a scaffold for constructing diverse and complex molecular structures. beilstein-journals.org These synthetic strategies open avenues to novel chemical entities with potential applications in drug discovery and materials science.

Integration into Adenosine (B11128) Receptor Ligands

The bicyclo[3.1.0]hexane scaffold, often referred to as a (N)-methanocarba group in this context, has been instrumental in the development of potent and selective adenosine receptor ligands. nih.gov Replacing the flexible ribose sugar in nucleosides with this rigid bicyclic system has proven to be a highly effective strategy for enhancing affinity and selectivity, particularly for the A3 adenosine receptor (A3AR). nih.gov

Structural Design Principles for Enhanced Receptor Affinity and Selectivity

The introduction of the bicyclo[3.1.0]hexane scaffold in place of the furanose ring in nucleoside agonists is known to increase both the potency and selectivity for the A3AR over other adenosine receptor subtypes. nih.gov This is because the rigid scaffold locks the molecule in a "North" (N) conformation, which is preferred for A3AR binding.

Further enhancements in affinity and selectivity have been achieved through systematic modifications at various positions of the purine (B94841) ring and the bicyclo[3.1.0]hexane moiety. For instance, substitutions at the 1-, 2-, and 6-positions of the purine ring, as well as variations at the 5'-position of the bicyclic core, have been explored to optimize receptor interactions. nih.gov

Structure-Activity Relationship (SAR) Studies on Bicyclo[3.1.0]hexane-Based Nucleosides

Extensive structure-activity relationship (SAR) studies have been conducted to understand the impact of different substituents on the affinity and selectivity of bicyclo[3.1.0]hexane-based nucleosides for adenosine receptors. These studies have provided valuable insights for the rational design of new ligands.

For example, it has been found that the presence of a nitrogen atom at the 1-position of the purine ring is not essential for A3AR affinity. nih.gov In one study, a derivative bearing a dibenzylamino group at the 6-position and a methylthio group at the 2-position displayed high selectivity for the A3 receptor. nih.gov Conversely, the introduction of larger groups at the 5'-position of the bicyclo[3.1.0]hexane moiety generally leads to a decrease or complete loss of A3AR affinity. nih.gov

The following table summarizes the A3AR affinity for a selection of bicyclo[3.1.0]hexane-based nucleosides with different substitution patterns.

Compound1-Position2-Position6-Position5'-Position ModificationA3AR Affinity (Ki, µM)
30 NSMeN(CH₂Ph)₂CH₂OH0.38
36 NHNH₂CH₂OHModerate A3AR preference
42 NHNH₂Triazole esterLow A3AR affinity

Data sourced from a study on bicyclo[3.1.0]hexane-based A3 receptor ligands. nih.gov

Use in the Development of Metabotropic Glutamate (B1630785) Receptor Modulators

The conformationally constrained nature of the bicyclo[3.1.0]hexane scaffold has been leveraged in the development of modulators for metabotropic glutamate (mGlu) receptors. These receptors are involved in a variety of physiological processes in the central nervous system, and their modulation is a promising therapeutic strategy for neurological and psychiatric disorders. google.com

Functionalized bicyclo[3.1.0]hexane derivatives have been identified as effective mGluR modulators. google.com For instance, a series of 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogs have been prepared and optimized as orthosteric antagonists for mGlu2 and mGlu3 receptors. This work led to the discovery of a highly potent and efficacious tool compound, demonstrating the value of this scaffold in targeting these receptors.

The following table lists some of the bicyclo[3.1.0]hexane derivatives that have been investigated as metabotropic glutamate receptor modulators.

Compound ClassTarget ReceptorsPharmacological Activity
3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogsmGlu2/3Antagonists
Functionalized bicyclo[3.1.0]hexane derivativesmGluRModulators

This table provides a general overview of the application of the bicyclo[3.1.0]hexane scaffold in the development of mGluR modulators. google.com

Design Considerations for Antagonistic Effects

The bicyclo[3.1.0]hexane scaffold has emerged as a valuable building block in medicinal chemistry for the design of receptor antagonists. Its rigid, three-dimensional structure allows for the precise orientation of pharmacophoric groups, which can lead to high affinity and selectivity for target receptors. A key design consideration when utilizing this scaffold is the introduction of conformational constraints, which can lock the molecule in a bioactive conformation that is preferential for binding to the antagonist state of a receptor.

For instance, in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives were synthesized to address liabilities of earlier compounds. The incorporation of a polar heteroaryl group into these bicyclic scaffolds was a crucial design element. This modification successfully retained MCH R1 activity while significantly reducing off-target effects, as demonstrated in rubidium efflux assays nih.gov.

Similarly, a novel class of neuropeptide Y (NPY) Y1 antagonists was developed using a bicyclo[3.1.0]hexanylpiperazine framework. The rationale behind this design was to use the bicyclo[3.1.0]hexane scaffold as a conformationally constrained isostere to replace a more flexible cyclohexane (B81311) ring found in previous antagonists. This strategic replacement aimed to reduce the conformational flexibility that was thought to contribute to lower potency nih.gov. The resulting compounds, such as 1-((1α,3α,5α,6β)-6-(3-ethoxyphenyl)-3-methylbicyclo[3.1.0]hexan-6-yl)-4-phenylpiperazine, demonstrated significant antagonist activity and favorable pharmacokinetic properties nih.gov.

Furthermore, the design of selective histamine H3 receptor (H3R) ligands has benefited from the bicyclo[3.1.0]hexane scaffold. By creating conformationally rigid analogues of histamine, researchers were able to achieve high selectivity for the H3 receptor over the H4 receptor nih.gov. This highlights the utility of the scaffold in fine-tuning receptor subtype selectivity, a critical aspect in modern drug design.

Relationship Between Bicyclic Structure and Modulatory Activity

The relationship between the bicyclic structure of bicyclo[3.1.0]hexane derivatives and their modulatory activity is a central theme in their application. The inherent rigidity of this scaffold significantly influences the molecule's interaction with its biological target. This structure can mimic the distorted boat conformation of natural ligands, which can be crucial for binding to the active site of enzymes or receptors.

One notable example is the development of influenza neuraminidase inhibitors. Researchers designed a novel class of derivatives based on a bicyclo[3.1.0]hexane scaffold to mimic the distorted boat conformation of sialic acid, which is believed to be on the catalytic pathway of neuraminidases rsc.org. This mimicry of the transition state is a powerful strategy for designing potent enzyme inhibitors. The resulting compounds showed low micromolar inhibition against different influenza neuraminidase subtypes, validating the bicyclo[3.1.0]hexane scaffold as an effective mimic of the distorted sialic acid bound in the neuraminidase active site rsc.org.

In the context of G protein-coupled receptors (GPCRs), the bicyclo[3.1.0]hexane framework has been instrumental in dissecting structure-activity relationships (SAR). For adenosine A3 receptor (A3AR) ligands, the introduction of the bicyclo[3.1.0]hexane scaffold in place of the furanose ring of nucleoside agonists was found to increase A3AR potency and selectivity mdpi.com. A study focusing on modifications at various positions of the purine ring and the bicyclo[3.1.0]hexane moiety helped to close existing gaps in the SAR for these compounds mdpi.comsemanticscholar.orgnih.govnih.gov. For example, the most potent derivative in one study, compound 30 , displayed a moderate A3AR affinity (Ki of 0.38 μM) and high selectivity mdpi.comsemanticscholar.orgnih.gov. The study also revealed that benzylation of an exocyclic amine could restore A3R affinity, demonstrating the subtle interplay between the bicyclic core and its substituents in determining biological activity nih.gov.

The table below summarizes the affinity of selected bicyclo[3.1.0]hexane-based nucleosides for the A3 adenosine receptor.

CompoundModificationsA3AR Affinity (Ki in μM)
15 para-methoxybenzyl group0.50
30 dibenzylamino and methylthio groups0.38
42 triazole ester6.35

This table is based on data presented in the text and is for illustrative purposes.

Furthermore, modifications at the C-3 position of the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid ring led to the discovery of potent metabotropic glutamate receptor 2 (mGluR2) antagonists nih.gov. The introduction of alkoxy, benzylthio, and benzylamino groups at this position resulted in compounds with high affinity for the mGluR2 receptor and potent antagonist activity, without significant agonist effects nih.gov. This underscores how the specific substitution pattern on the bicyclic scaffold dictates the nature and potency of the modulatory activity.

Exploration of Bicyclo[3.1.0]hexane Derivatives as Scaffolds in Other Molecular Recognition Systems

The utility of the bicyclo[3.1.0]hexane scaffold extends beyond the design of receptor antagonists and enzyme inhibitors. Its unique conformational properties make it an attractive framework for exploring a variety of other molecular recognition systems. The constrained nature of the bicyclo[3.1.0]hexane system can be leveraged to create molecules with precise three-dimensional shapes, which is a key requirement for selective molecular recognition.

Research has shown that the bicyclo[3.1.0]hexane moiety can serve as a versatile drug-like scaffold to enhance molecular recognition in various contexts conicet.gov.ar. For instance, it has been used in the synthesis of conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings, demonstrating its potential in carbohydrate chemistry and the development of novel glycosidase inhibitors or carbohydrate-binding protein modulators researchgate.net.

The azabicyclo[3.1.0]hexane core, a heterocyclic variant of the scaffold, is found in numerous natural products and has been incorporated into a range of biologically active compounds mdpi.com. Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as μ opioid ligands, showcasing the scaffold's applicability in targeting opioid receptors mdpi.com. Additionally, spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane with pyrimidines have been evaluated as potential antitumor agents, with some compounds showing promising antiproliferative activity against various cancer cell lines mdpi.com.

The development of processes for preparing enantiomerically pure functionalized bicyclo[3.1.0]hexane derivatives has further expanded the scope of their application google.com. These processes are crucial for the large-scale manufacture of these compounds as modulators of metabotropic glutamate receptors, which are implicated in a range of neurological and psychiatric disorders google.comgoogle.com.

Q & A

Q. What are the optimal synthetic routes for 2-{bicyclo[3.1.0]hexan-2-yl}acetic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclopropanation reactions followed by functionalization of the bicyclic core. Key steps include:

  • Cyclopropanation : Use transition-metal catalysts (e.g., Rh or Cu) to form the bicyclo[3.1.0]hexane scaffold.
  • Carboxylic Acid Introduction : Employ nucleophilic substitution or oxidation of a precursor (e.g., methyl ester) under controlled pH (6–8) and temperature (40–60°C) .
  • Yield Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and catalyst loading (1–5 mol%) to mitigate side reactions like ring-opening.

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm bicyclic structure via characteristic proton splitting patterns (e.g., bridgehead protons at δ 1.8–2.2 ppm) and carbon shifts (cyclopropane carbons at δ 15–25 ppm) .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., ring-opened derivatives).
  • X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: Stability is influenced by:

  • Temperature : Store at 4°C to prevent thermal degradation of the bicyclic core .
  • pH : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the cyclopropane ring.
  • Light Exposure : Protect from UV light to avoid radical-mediated decomposition.
    Recommendation : Use amber vials and inert atmosphere (N₂) for long-term storage.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported solubility data for this compound?

Methodological Answer: Discrepancies often arise from solvent choice and measurement protocols:

  • Solvent Screening : Test solubility in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents. The compound’s carboxylic acid group enhances solubility in polar solvents, but the bicyclic core reduces it in nonpolar media .
  • Standardization : Use dynamic light scattering (DLS) to quantify aggregation, which may falsely indicate low solubility.
    Data Table: Solubility in Common Solvents
SolventSolubility (mg/mL)Notes
DMSO>50Ideal for biological assays
Water<1Requires buffering (pH 7.4)
Ethanol10–20Temperature-dependent

Q. What strategies address contradictory pharmacological activity data in different in vitro models?

Methodological Answer: Contradictions may stem from assay conditions or cellular uptake variability:

  • Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific permeability issues.
  • Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation, which may reduce efficacy in certain models .
  • Target Engagement : Use SPR (surface plasmon resonance) to confirm direct binding to the intended target (e.g., enzymes or receptors).

Q. How can the bicyclo[3.1.0]hexane scaffold be modified to enhance bioactivity without compromising stability?

Methodological Answer: Focus on substituent effects:

  • Electron-Withdrawing Groups (EWGs) : Introduce halogens (e.g., Cl) at the bridgehead to enhance electrophilicity and target binding .
  • Steric Shielding : Add methyl groups to the bicyclic core to reduce metabolic oxidation (e.g., CYP450-mediated degradation).
  • Prodrug Design : Mask the carboxylic acid as an ester to improve membrane permeability, with enzymatic cleavage in vivo .

Q. What computational methods predict the reactivity of this compound in complex biological systems?

Methodological Answer: Combine molecular dynamics (MD) and DFT (density functional theory):

  • MD Simulations : Model interactions with lipid bilayers to predict cellular uptake.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attack .
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles.

Q. How do stereochemical variations impact the compound’s pharmacological profile?

Methodological Answer: Stereochemistry critically affects target binding and metabolism:

  • Enantiomer Separation : Use chiral HPLC (e.g., CHIRALPAK® columns) to isolate enantiomers.
  • In Vivo Testing : Compare pharmacokinetics (AUC, Cmax) of individual enantiomers in rodent models.
  • Docking Studies : Map enantiomer binding poses to active sites (e.g., using AutoDock Vina) to rationalize activity differences .

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